molecular formula C11H17N3O3 B1398536 叔丁基(1-(3-甲基-1,2,4-恶二唑-5-基)环丙基)氨基甲酸酯 CAS No. 1159736-56-7

叔丁基(1-(3-甲基-1,2,4-恶二唑-5-基)环丙基)氨基甲酸酯

货号 B1398536
CAS 编号: 1159736-56-7
分子量: 239.27 g/mol
InChI 键: GBSXKDTZTGUVFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is a compound with the molecular formula C11H17N3O3 . It has a molecular weight of 239.27 g/mol . The IUPAC name for this compound is tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a carbamate group . The InChI string for this compound is InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.27 g/mol and a topological polar surface area of 77.2 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a complexity of 310 and a rotatable bond count of 4 .

科学研究应用

GABAA/苯二氮卓受体结合化合物

叔丁基(1-(3-甲基-1,2,4-恶二唑-5-基)环丙基)氨基甲酸酯是一系列对 GABAA/苯二氮卓受体表现出高亲和力的化合物的组成部分。此类化合物表现出不同的内在效力,这是由 [35S]TBPS 结合率决定的。这些化合物的合成和结构表征极大地促进了对受体-配体相互作用和潜在治疗剂开发的理解 (Tenbrink et al., 1994)

氨基甲酸酯衍生物中的氢键相互作用

该化合物还与氨基甲酸酯衍生物有关,这些衍生物已通过结构表征展示出由于氢键而产生的有趣的分子堆积。这种分子排列对于理解这些化合物的固态化学及其在材料科学中的潜在应用至关重要 (Das et al., 2016)

抗菌和驱虫筛选

在生物活性方面,已探索了相关化合物的进一步应用。例如,已合成并筛选了叔丁基(1-(3-甲基-1,2,4-恶二唑-5-基)环丙基)氨基甲酸酯类似物,以了解其体外抗菌和驱虫活性,为潜在的治疗应用提供了基础 (Sanjeevarayappa et al., 2015)

抗肿瘤活性和天然产物类似物的合成

该化合物在结构上与已合成为天然产物类似物的 1,2,4-恶二唑衍生物有关。这些化合物已在体外显示出有希望的抗肿瘤活性,表明它们在癌症治疗中的潜力 (Maftei et al., 2013)

螺环丙烷化类似物的合成

在农业化学领域,叔丁基(1-(3-甲基-1,2,4-恶二唑-5-基)环丙基)氨基甲酸酯在结构上与用于合成杀虫剂的螺环丙烷化类似物的化合物相似。了解这些化合物的合成和表征为新型杀虫剂的开发提供了见解 (Brackmann et al., 2005)

属性

IUPAC Name

tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSXKDTZTGUVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate

Synthesis routes and methods I

Procedure details

To a solution of N-boc-amino-cyclopropanecarboxylic acid (1.01 g, 5.00 mmol) in 2 mL of DMF was added carbonyldiimidazole (0.812 g, 5.01 mmol). This reaction mixture was stirred at room temperature for 6 h. N-Hydroxy-acetamidine (0.374 g, 5.05 mmol) was added. This reaction mixture was stirred at room temperature for 2 h then heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with water. The resultant precipitate was collected by filtration was washed with acetonitrile and water, air-dried to give [1-(3-methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester as 1.05 g of white solid, m/z 240 [M+1]+. [1-(3-Methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester (80 mg, 0.33 mmol) was dissolved in HCl in 1,4-dioxane (4.0 M, 1.0 mL, 4.0 mmol). After standing at room temperature for 1 h, the solvent was removed by a stream of nitrogen. The title compound was isolated and used without further purification.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.374 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-boc-amino-cyclopropanecarboxylic acid (1.01 g, 5.00 mmol) in 2 mL of DMF was added carbonyldiimidazole (0.812 g, 5.01 mmol). This reaction mixture was stirred at room temperature for 6 h. N-Hydroxy-acetamidine (0.374 g, 5.05 mmol) was added. This reaction mixture was stirred at room temperature for 2 h then heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with water. The resultant precipitate was collected by filtration, washed with acetonitrile and water and air-dried to give 1.05 g of [1-(3-methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester as a white solid, m/z 240 [M+1]+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.374 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。